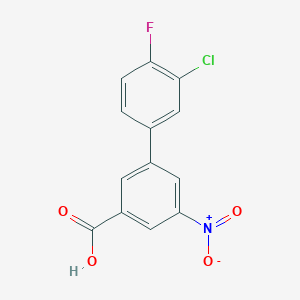

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

Description

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 3-chloro-4-fluorophenyl substituent at the 3-position of the aromatic ring. This compound is part of a broader class of nitrobenzoic acids, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and reactivity . Its molecular formula is C₁₃H₇ClFNO₄, with a molecular weight of approximately 305.65 g/mol. The chloro and fluoro substituents enhance its lipophilicity, while the nitro group increases acidity, making it a candidate for further functionalization or biological activity studies .

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO4/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMXHYXHQJCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690556 | |

| Record name | 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-81-6 | |

| Record name | 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Chloro-4-fluorophenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. The presence of the nitro group and halogen substituents can enhance the biological activity of the molecules.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid with structurally related compounds:

Key Observations:

- Electron-Withdrawing Effects : The nitro group at position 5 in all compounds significantly lowers the pKa of the carboxylic acid, enhancing acidity. Substituents like Cl, F, and CF₃ further polarize the aromatic system, stabilizing the deprotonated form .

- Solubility: Hydroxyl () and phenoxy () groups improve aqueous solubility compared to halogens (Cl, F) or thioethers ().

- Steric and Electronic Differences : The positional isomerism in chloro-fluorophenyl derivatives (e.g., 3-Cl-4-F vs. 3-Cl-5-F) alters steric bulk and electronic distribution, impacting reactivity and binding in biological systems .

Biological Activity

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a nitro group, a chloro substituent, and a fluorine atom on the phenyl ring, which contribute to its reactivity and biological activity. The structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study utilized the agar-well diffusion method to assess its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results demonstrated notable inhibitory zones, suggesting effective antimicrobial properties comparable to standard drugs.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 8 |

| Escherichia coli | 11 | 10 |

| Pseudomonas aeruginosa | 10 | 12 |

| Aspergillus niger | 9 | 15 |

Anticancer Activity

Additionally, the compound has shown promise in anticancer studies. It was tested against various cancer cell lines, including leukemia and breast cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing that the compound inhibited cell proliferation effectively.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| CEM (Leukemia) | 5.2 |

| MCF-7 (Breast Cancer) | 6.8 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that the nitro group plays a crucial role in disrupting cellular processes, potentially through the generation of reactive nitrogen species or by inhibiting key enzymes involved in cellular metabolism.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

- Cancer Cell Proliferation Inhibition : Another investigation focused on its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.